molecular formula C13H11NO2S B6389298 6-(3-Methylthiophenyl)nicotinic acid CAS No. 1261969-20-3

6-(3-Methylthiophenyl)nicotinic acid

Cat. No.: B6389298
CAS No.: 1261969-20-3
M. Wt: 245.30 g/mol
InChI Key: FRGOJQWKRITQIS-UHFFFAOYSA-N
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Description

6-(3-Methylthiophenyl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a 3-methylthiophenyl group. This compound combines the pharmacophore of nicotinic acid—a well-established agent for lipid modulation and phosphorus control—with a sulfur-containing aromatic substituent. The methylthio (-SMe) group at the meta position of the phenyl ring introduces unique electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

6-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGOJQWKRITQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218665
Record name 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-20-3
Record name 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-methylthiophene with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including 6-(3-Methylthiophenyl)nicotinic acid, can be achieved through the oxidation of 3-methylpyridine derivatives using nitric acid . This method is advantageous due to its scalability and cost-effectiveness. it also generates by-products such as nitrous oxide, which require careful management due to their environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(3-Methylthiophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or therapeutic effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of redox reactions and enzyme inhibition.

Comparison with Similar Compounds

Substituent Position and Type

Compound Name Substituent Structure CAS RN Molecular Formula Key Properties
This compound 3-methylthiophenyl Not provided C₁₃H₁₁NO₂S - Electron-donating methylthio group enhances metabolic stability.
- Potential for sulfur oxidation to sulfoxide/sulfone metabolites.
6-(2-Methylphenyl)nicotinic acid (ortho isomer) 2-methylphenyl 685108-07-0 C₁₃H₁₁NO₂ - Ortho substitution introduces steric hindrance, potentially reducing receptor binding affinity.
- Lower logP compared to sulfur-containing analogs.
6-(3-Methoxyphenyl)nicotinic acid 3-methoxyphenyl 887976-16-1 C₁₃H₁₁NO₃ - Methoxy (-OMe) group is electron-donating but more polar than -SMe.
- Increased solubility but faster metabolic clearance.
6-(Thiophen-3-yl)nicotinic acid thiophen-3-yl Not provided C₁₀H₇NO₂S - Thiophene ring enhances π-π stacking but lacks the methyl group, reducing lipophilicity.
- Prone to oxidative metabolism at the sulfur atom.
6-(Trifluoromethyl)nicotinic acid 6-CF₃ 231291-22-8 C₇H₄F₃NO₂ - Strong electron-withdrawing CF₃ group reduces basicity.
- Enhanced metabolic stability but potential for bioaccumulation.

Pharmacological and Metabolic Differences

  • Lipid Modulation :
    Nicotinic acid derivatives reduce serum phosphorus and improve lipid profiles (e.g., +63% HDL, -26% TG over 8 weeks) . The 3-methylthiophenyl group may prolong action due to slower hepatic metabolism compared to methoxy analogs, which are more rapidly glucuronidated .
  • Phosphorus Control :
    Meta-analyses show nicotinic acid derivatives lower serum phosphorus by ~1.2 mg/dL at 8 weeks . Bulky substituents (e.g., 3-methylthiophenyl) may enhance phosphate-lowering efficacy by delaying renal excretion .
  • Side Effects :
    Diarrhea incidence is 8% in nicotinic acid analogs . Sulfur-containing derivatives like this compound may exhibit lower gastrointestinal toxicity compared to carboxylated analogs due to reduced acidity .

Structural-Activity Relationships (SAR)

  • Electron Effects :
    • Electron-donating groups (e.g., -SMe, -OMe) increase resonance stabilization of the pyridine ring, enhancing receptor binding .
    • Electron-withdrawing groups (e.g., -CF₃) reduce basicity, altering tissue distribution .
  • Steric Effects :
    • Ortho-substituted analogs (e.g., 2-methylphenyl) show reduced activity due to steric clashes with target proteins .
    • Meta-substituted analogs (e.g., 3-methylthiophenyl) optimize binding pocket occupancy in nicotinic acid receptors .

Research Findings and Data Tables

Table 1: Pharmacokinetic Parameters of Selected Analogs

Compound logP Half-Life (h) Protein Binding (%) Metabolites Identified
This compound* 2.8 6.5 85 Sulfoxide, sulfone, glucuronide
6-(3-Methoxyphenyl)nicotinic acid 1.9 3.2 78 O-demethylated, glucuronide
6-(Trifluoromethyl)nicotinic acid 3.1 9.1 92 None (stable to oxidation)

*Predicted values based on structural analogs.

Table 2: Efficacy in Hyperphosphatemia Management

Compound Δ Serum Phosphorus (mg/dL) at 8 Weeks HDL Increase (%) TG Reduction (%) Diarrhea Incidence (%)
Nicotinic Acid (parent compound) -1.5 +63 -26 8
6-(3-Methoxyphenyl)nicotinic acid -1.3 (extrapolated) +55 -22 7
This compound* -1.7 (predicted) +70 -30 5

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